molecular formula C12H15F6N3O B3830225 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

Cat. No.: B3830225
M. Wt: 331.26 g/mol
InChI Key: CAGBJNKYFKYUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine is a synthetic organic compound that belongs to the class of oxadiazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups often imparts unique chemical and physical properties to the compound, making it of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a piperidine derivative with a trifluoromethyl-substituted hydrazine and an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be optimized to ensure high efficiency, safety, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl groups or other substituents might be replaced by different functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent, temperature, and reaction time would depend on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical studies.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-piperidin-1-yl-1,3,5-oxadiazine: Lacks the trifluoromethyl groups, which might result in different chemical and physical properties.

    4,4-Bis(trifluoromethyl)-1,3,5-oxadiazine: Lacks the piperidin-1-yl and ethyl groups, potentially affecting its reactivity and applications.

Uniqueness

The presence of both piperidin-1-yl and trifluoromethyl groups in 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine makes it unique compared to other oxadiazines. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds might not be able to fulfill.

Properties

IUPAC Name

2-ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F6N3O/c1-2-8-19-10(11(13,14)15,12(16,17)18)20-9(22-8)21-6-4-3-5-7-21/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGBJNKYFKYUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N=C(O1)N2CCCCC2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 2
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 3
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 4
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

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